molecular formula C21H21NOS B11326338 N-(4-ethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(4-ethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11326338
M. Wt: 335.5 g/mol
InChI Key: QQIJZCMJMWEQDT-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ETHYLPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the condensation of thiophene derivatives with benzamide derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr synthesis .

Industrial Production Methods: Industrial production of thiophene derivatives, including N-(4-ETHYLPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of ZnO nanorods under solvent-free conditions has been reported to achieve high yields in the synthesis of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: N-(4-ETHYLPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include sulfur, α-methylene carbonyl compounds, and α-cyano esters . Reaction conditions often involve the use of catalysts, such as ZnO nanorods, and specific solvents or solvent-free conditions to achieve high yields .

Major Products Formed: The major products formed from the reactions of N-(4-ETHYLPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the thiophene ring .

Scientific Research Applications

N-(4-ETHYLPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine,

Properties

Molecular Formula

C21H21NOS

Molecular Weight

335.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NOS/c1-3-17-10-12-18(13-11-17)22(15-19-8-6-14-24-19)21(23)20-9-5-4-7-16(20)2/h4-14H,3,15H2,1-2H3

InChI Key

QQIJZCMJMWEQDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3C

Origin of Product

United States

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